1-Acetyl-3-chloroindole
Description
1-Acetyl-3-chloroindole is a substituted indole derivative featuring an acetyl group (-COCH₃) at the 1-position and a chlorine atom at the 3-position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their structural versatility and bioactivity. For instance, acetylated indoles (e.g., 1-acetyl-2-methylindole in ) demonstrate roles in modulating receptor interactions or serving as synthetic intermediates . The chlorine substituent at position 3 likely enhances electronic effects, influencing reactivity and binding properties, as seen in other 3-chloroindole derivatives (e.g., 1-(2-chlorophenyl)-6-fluoro-2-methylindole-3-carbonitrile in ) .
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
1-(3-chloroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)12-6-9(11)8-4-2-3-5-10(8)12/h2-6H,1H3 |
InChI Key |
UUYRXYWVPFCULW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Acetyl-3-chloroindole can be achieved through several methods. One common approach involves the reaction of 3-chloroindole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding 1-Acetyl-3-chloroindole as the primary product .
Another method involves the use of 3-chloroindole and acetyl chloride in the presence of a base such as triethylamine. This reaction also proceeds under mild conditions and provides a high yield of the desired product .
Industrial production of 1-Acetyl-3-chloroindole may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-Acetyl-3-chloroindole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole core can be oxidized to form oxindole derivatives using oxidizing agents such as oxodiperoxomolybdenum (VI).
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., oxodiperoxomolybdenum), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Acetyl-3-chloroindole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers use 1-Acetyl-3-chloroindole to study the biological activity of indole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-chloroindole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indole derivatives are known to bind to multiple receptors with high affinity, influencing biological pathways involved in disease processes .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Spectroscopic Data
*Inferred from and , where C-3 carbons in chloroindoles resonate between 101–109 ppm .
- Electronic Effects : The acetyl group at position 1 in 1-Acetyl-3-chloroindole likely withdraws electron density, polarizing the indole ring. This contrasts with 3-acetyl chloride derivatives (), where the electron-withdrawing chloride further activates the ring for nucleophilic substitution .
- Reactivity : Chlorine at position 3 enhances electrophilic substitution at adjacent positions, as seen in 3-chloroindole derivatives used in cross-coupling reactions (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
